5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound. It features a unique tricyclic structure that includes sulfur, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea under acidic or basic conditions. The reaction is often catalyzed by sodium bisulfate in ethanol . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups.
Scientific Research Applications
5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Materials Science: Its unique tricyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme interactions and molecular pathways due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
Similar compounds include:
11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: This compound shares a similar tricyclic structure but differs in its substitution pattern and functional groups.
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds are synthesized using environmentally benign methods and have applications in materials science.
The uniqueness of 5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[740
Properties
Molecular Formula |
C18H21N3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H21N3O3S/c1-21-8-7-10-13(9-21)25-18-14(10)17(22)19-16(20-18)11-5-4-6-12(23-2)15(11)24-3/h4-6,16,20H,7-9H2,1-3H3,(H,19,22) |
InChI Key |
YAESTPFYWFHKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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